Aberchrome 670 Exhibits Superior Photoproduct Stability Under Deep UV Irradiation Compared to Aberchrome 540
Under deep UV irradiation (254 nm), Aberchrome 670 forms a photoproduct that is more stable than that formed by Aberchrome 540 under identical conditions [1]. The photoproduct of Aberchrome 540 was found to be unstable upon further exposure, while the Aberchrome 670 photoproduct remained stable and reverted to the starting photochromic form upon standing [1].
| Evidence Dimension | Photoproduct stability under 254 nm irradiation |
|---|---|
| Target Compound Data | Photoproduct is stable upon further exposure and reverts back to starting form on standing |
| Comparator Or Baseline | Aberchrome 540 (Photoproduct unstable on further exposure) |
| Quantified Difference | Qualitative improvement in stability |
| Conditions | Deep UV photolysis at 254 nm in solution and polymer matrices |
Why This Matters
For deep UV lithography and actinometry, the stability of the photoproduct is crucial for reliable and repeatable measurements, making Aberchrome 670 a more robust choice than Aberchrome 540.
- [1] Gooden, R., et al. (2015). Installation of a Synchrotron Radiation Beamline Facility at the J. Bennett Johnston Center. Final Report (No. DOE-UNIVERSITY-0001754). View Source
